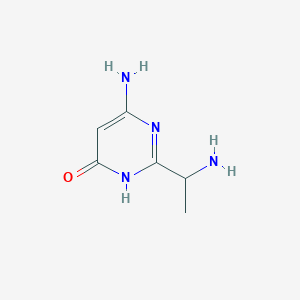
6-Amino-2-(1-aminoethyl)-4-pyrimidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-2-(1-aminoethyl)-4-pyrimidinol is a heterocyclic organic compound with a pyrimidine ring structure This compound is characterized by the presence of amino groups at the 6th and 1st positions and a hydroxyl group at the 4th position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-(1-aminoethyl)-4-pyrimidinol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyrimidine derivative, the introduction of amino groups can be achieved through nucleophilic substitution reactions. The hydroxyl group at the 4th position can be introduced via oxidation reactions using specific oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The hydroxyl group at the 4th position can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The amino groups can be reduced to form amines or other derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and hydroxyl positions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated derivatives.
科学的研究の応用
6-Amino-2-(1-aminoethyl)-4-pyrimidinol has diverse applications in various scientific fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 6-Amino-2-(1-aminoethyl)-4-pyrimidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, influencing their activity and leading to various biochemical effects. The compound may act as an inhibitor or activator of certain enzymes, modulating metabolic pathways and cellular processes.
類似化合物との比較
2-Amino-4-hydroxypyrimidine: Similar structure but lacks the 1-aminoethyl group.
6-Amino-2-methyl-4-pyrimidinol: Similar structure but has a methyl group instead of the 1-aminoethyl group.
Uniqueness: 6-Amino-2-(1-aminoethyl)-4-pyrimidinol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The 1-aminoethyl group further enhances its potential for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.
特性
分子式 |
C6H10N4O |
|---|---|
分子量 |
154.17 g/mol |
IUPAC名 |
4-amino-2-(1-aminoethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H10N4O/c1-3(7)6-9-4(8)2-5(11)10-6/h2-3H,7H2,1H3,(H3,8,9,10,11) |
InChIキー |
LQDZTBZYTKXVSN-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC(=CC(=O)N1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(Azetidin-1-yl)methyl]-2-bromopyridine](/img/structure/B13308837.png)
![3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol](/img/structure/B13308839.png)
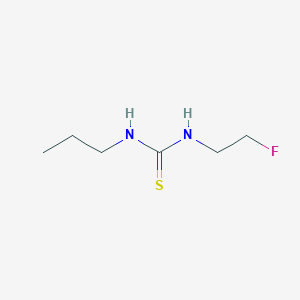


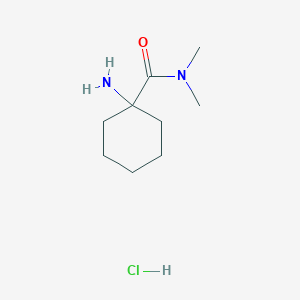
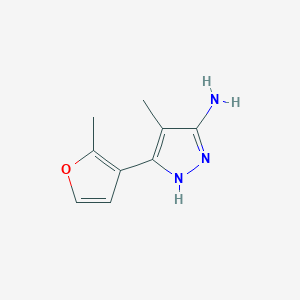
![(2-Ethoxyethyl)[(4-methoxyphenyl)methyl]amine](/img/structure/B13308889.png)
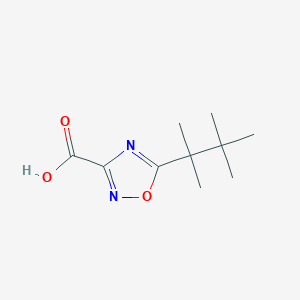
![2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13308897.png)
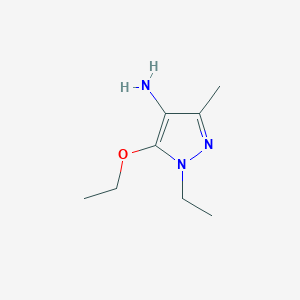
![4H,5H,6H,7H,8H-Cyclohepta[c]furan-1-carboxylic acid](/img/structure/B13308912.png)
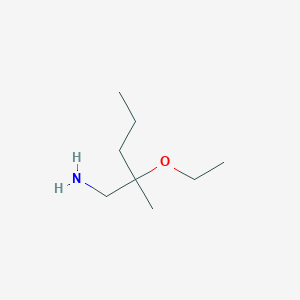
![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-5-amine](/img/structure/B13308918.png)
